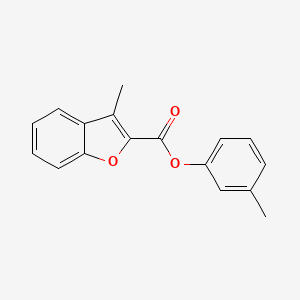![molecular formula C24H22Cl2N2O3 B4892015 N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide, also known as BBD, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications as an anticancer agent.
Mechanism of Action
The mechanism of action of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is not fully understood. However, it is believed to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide may disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and physiological effects:
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been shown to inhibit the activity of several enzymes involved in inflammation, suggesting that it may have potential anti-inflammatory properties. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has also been shown to inhibit the activity of a protein called topoisomerase II, which is involved in DNA replication and repair.
Advantages and Limitations for Lab Experiments
One advantage of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is that it has been shown to be effective against a wide range of cancer cell lines, suggesting that it may have broad-spectrum anticancer activity. However, one limitation of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide is that it is relatively insoluble in water, which may limit its bioavailability in vivo. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide in order to maximize its therapeutic potential.
Future Directions
There are several future directions for research on N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. One area of interest is the development of more effective formulations of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide and to identify potential drug targets that can be exploited for the development of novel anticancer agents.
Synthesis Methods
The synthesis of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide involves the reaction of 2,4-dichlorobenzoic acid with 4-butoxyaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-aminobenzoyl chloride to produce N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide. This method has been optimized to provide high yields of N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide with excellent purity.
Scientific Research Applications
N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has been extensively studied for its potential anticancer properties. In vitro studies have shown that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have demonstrated that N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide inhibits tumor growth in animal models of cancer.
properties
IUPAC Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N2O3/c1-2-3-13-31-20-10-7-16(8-11-20)23(29)27-18-5-4-6-19(15-18)28-24(30)21-12-9-17(25)14-22(21)26/h4-12,14-15H,2-3,13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFBQYRNZNNFNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(4-butoxybenzoyl)amino]phenyl]-2,4-dichlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)


![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)

![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)
![N~2~-[(benzyloxy)carbonyl]-N~2~-methylasparagine](/img/structure/B4892027.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2-ethoxybenzene)](/img/structure/B4892041.png)